molecular formula C20H16N4O2S B2452602 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide CAS No. 896318-31-3

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

Cat. No. B2452602
CAS RN: 896318-31-3
M. Wt: 376.43
InChI Key: CFRVRGUSHRYBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies exploring novel synthesis methods. For instance, a study reported the unexpected formation of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives during an intermolecular aza-Wittig reaction, showcasing the compound's relevance in chemical synthesis (Okawa et al., 1997).

  • Another research focused on synthesizing and characterizing derivatives related to this compound, highlighting its utility in understanding molecular orbital excitation properties, which are significant for electronic and optic applications (Louis et al., 2021).

  • Crystallographic studies have also been conducted on similar compounds to understand their molecular structure, as seen in the work of Subasri et al. (2017), which contributes to the broader field of structural chemistry (Subasri et al., 2017).

Potential Biological Applications

  • The compound and its derivatives have been evaluated for their potential biological activities. For example, a study synthesized derivatives and screened them for anti-HIV activity, suggesting their potential in antiviral drug development (Hamad et al., 2010).

  • Research has also been conducted on derivatives with potential as antimicrobial agents, as Patel et al. (2012) synthesized and tested a series of derivatives for their efficacy against various bacterial and fungal strains (Patel et al., 2012).

Chemical Properties and Analysis

  • Studies have examined the compound's chemical properties and interactions. For instance, research on the intermolecular double proton transfer in a related compound with acids contributes to a deeper understanding of its chemical behavior (Li et al., 2012).

  • Theoretical studies, such as the Density Functional Theory (DFT) analysis of a sulfonamide derivative, provide insights into the molecular geometry, vibrational frequencies, and chemical activities of these compounds (Sarojini et al., 2012).

properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-9-10-17-22-19(23-20(26)24(17)11-13)27-12-18(25)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRVRGUSHRYBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.